2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Overview
Description
2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antitumor agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole ring is known to interact with biological molecules, potentially disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
Benzylsulfanyl derivatives:
Uniqueness
2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to the combination of the oxadiazole ring and benzylsulfanyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19N3O2S/c27-21(16-29-15-17-8-3-1-4-9-17)24-20-13-7-12-19(14-20)23-26-25-22(28-23)18-10-5-2-6-11-18/h1-14H,15-16H2,(H,24,27) |
InChI Key |
VPQBRDNQCHZTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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